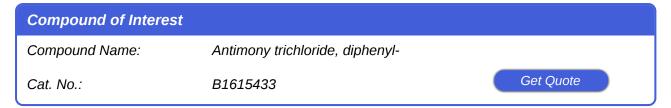


Spectroscopic Profile of Diphenylantimony Trichloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diphenylantimony trichloride (Ph₂SbCl₃), a compound of interest in various chemical and pharmaceutical research fields. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of diphenylantimony trichloride in solution. Both ¹H and ¹³C NMR provide key information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Data

The proton NMR spectrum of diphenylantimony trichloride is characterized by signals corresponding to the protons of the two phenyl rings. Due to the influence of the antimony and chlorine atoms, these aromatic protons exhibit complex splitting patterns, typically observed as multiplets.

Table 1: ¹H NMR Spectroscopic Data for Diphenylantimony Trichloride



Chemical Shift (δ) ppm	Multiplicity	Assignment
7.20 - 7.80	Multiplet	Aromatic Protons (C ₆ H ₅)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the different carbon atoms in the phenyl rings.

Table 2: 13C NMR Spectroscopic Data for Diphenylantimony Trichloride

Chemical Shift (δ) ppm	Assignment
128.0 - 135.0	Aromatic Carbons (C ₆ H ₅)

Note: The signals for the carbon atoms directly bonded to the antimony atom (ipso-carbons) are often broadened or have a lower intensity.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies of 300 MHz for ¹H and 75 MHz for ¹³C.

- Sample Preparation: A sample of diphenylantimony trichloride (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
- Data Acquisition: The spectra are acquired at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Data Processing: The collected free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected to obtain the final NMR plots.



Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups and vibrational modes within the diphenylantimony trichloride molecule. The spectrum provides characteristic absorption bands for the phenyl rings and the antimony-carbon and antimony-chlorine bonds.

Table 3: Key Infrared Absorption Bands for Diphenylantimony Trichloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretching (aromatic)
1600 - 1450	Medium to Strong	C=C stretching (aromatic ring)
~1070	Medium	In-plane C-H bending
~740 and ~690	Strong	Out-of-plane C-H bending
Below 500	Medium to Strong	Sb-C and Sb-Cl stretching

Experimental Protocol for IR Spectroscopy

The infrared spectrum of solid diphenylantimony trichloride is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.
 The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding vibrational modes.

Mass Spectrometry (MS)



Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Expected Mass Spectrometry Data for Diphenylantimony Trichloride

m/z (mass-to-charge ratio)	lon
382	[C ₁₂ H ₁₀ ¹²¹ Sb ³⁵ Cl ₃] ⁺ (Molecular Ion)
347	[C ₁₂ H ₁₀ ¹²¹ Sb ³⁵ Cl ₂] ⁺
277	[C ₆ H ₅ 121Sb ³⁵ Cl ₂] ⁺
154	[C ₁₂ H ₁₀] ⁺
77	[C ₆ H₅] ⁺

Note: The isotopic pattern of antimony (121Sb and 123Sb) and chlorine (35Cl and 37Cl) will result in a characteristic cluster of peaks for each fragment containing these elements.

Experimental Protocol for Mass Spectrometry

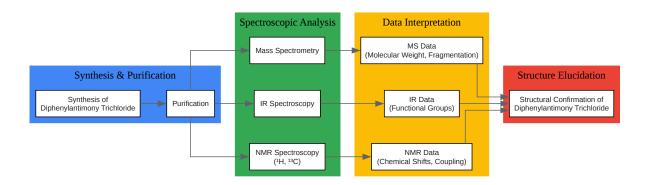
Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) or electron ionization (EI) being common for organometallic compounds.

- Sample Introduction: The sample is introduced into the mass spectrometer, either by direct infusion of a solution (for ESI) or by vaporization of a solid sample (for EI).
- Ionization: The molecules are ionized in the source.
- Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow



The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like diphenylantimony trichloride.



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 To cite this document: BenchChem. [Spectroscopic Profile of Diphenylantimony Trichloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615433#spectroscopic-data-of-diphenylantimony-trichloride-nmr-ir-mass-spec]

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